molecular formula C16H19ClN2O4 B3942852 isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate

isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate

Cat. No. B3942852
M. Wt: 338.78 g/mol
InChI Key: PIHGUMFXXTZMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate, also known as PAC-1, is a small molecule compound that has gained significant attention in scientific research. It belongs to the class of piperidinyl ureas and has been found to have potential anticancer properties. In

Mechanism of Action

The mechanism of action of isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate involves the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. This compound binds to procaspase-3 and induces a conformational change that leads to its activation. Once activated, procaspase-3 cleaves other proteins in the cell, leading to apoptosis. This compound has also been found to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the stabilization of other proteins that promote cancer cell survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of Hsp90, and enhance the effectiveness of other anticancer drugs. In addition, this compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it can target cancer cells while sparing normal cells. In addition, this compound has been found to enhance the effectiveness of other anticancer drugs, making it a potential candidate for combination therapy. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for research on isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate. One area of research is the development of more soluble forms of this compound that can be administered more effectively in vivo. Another area of research is the identification of biomarkers that can predict the effectiveness of this compound in different cancer types. In addition, there is a need for further research on the mechanism of action of this compound, as well as its potential for combination therapy with other anticancer drugs. Overall, this compound has shown great promise as a potential anticancer agent, and further research is needed to fully explore its potential.

Scientific Research Applications

Isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate has been extensively studied for its potential anticancer properties. It has been found to selectively induce apoptosis in cancer cells, while sparing normal cells. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. In addition, this compound has been found to enhance the effectiveness of other anticancer drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

propan-2-yl 2-chloro-5-[(6-oxopiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-9(2)23-16(22)12-7-11(4-5-13(12)17)19-15(21)10-3-6-14(20)18-8-10/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGUMFXXTZMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=O)C2CCC(=O)NC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate
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isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate
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isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate
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isopropyl 2-chloro-5-{[(6-oxopiperidin-3-yl)carbonyl]amino}benzoate

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